molecular formula C12H18N2O B3166796 [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine CAS No. 914202-90-7

[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine

Cat. No.: B3166796
CAS No.: 914202-90-7
M. Wt: 206.28 g/mol
InChI Key: CVGYDKVFXXSBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine (CAS: 914202-90-7) is a pyrrolidine derivative featuring a methoxy-substituted phenyl ring attached to the pyrrolidine nitrogen and a primary amine group at the 3-position. Its structure combines a rigid pyrrolidine scaffold with a polar methoxy group, influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

[1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-7-6-10(8-13)9-14/h2-5,10H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGYDKVFXXSBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914202-90-7
Record name [1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine typically involves the reaction of 2-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods: Industrial production methods for [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

Oxidation of the compound primarily targets the methoxy group and aromatic ring.

Key Reactions and Products

  • Oxidation of the methoxy group :

    • Reactant: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    • Products: 2-Methoxybenzoic acid or 2-methoxybenzaldehyde.

    • Mechanism: The methoxy group undergoes cleavage, forming carbonyl derivatives .

Table 1: Oxidation Pathways

ReagentConditionsMajor Product
KMnO₄Aqueous acidic2-Methoxybenzoic acid
CrO₃Acidic medium2-Methoxybenzaldehyde

Reduction Reactions

Reduction targets the pyrrolidine ring and aromatic substituents.

Key Reactions and Products

  • Reduction of the pyrrolidine ring :

    • Reactant: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    • Products: Reduced pyrrolidine derivatives (e.g., dihydro-pyrrolidine).

    • Mechanism: Hydrogenation of the ring structure .

Table 2: Reduction Pathways

ReagentConditionsMajor Product
NaBH₄EthanolDihydro-pyrrolidine
LiAlH₄THFReduced pyrrolidine

Substitution Reactions

Electrophilic substitution occurs on the aromatic ring.

Key Reactions and Products

  • Nitration :

    • Reactant: HNO₃/H₂SO₄.

    • Products: Nitro-substituted derivatives (e.g., 3-nitro-2-methoxyphenyl pyrrolidine).

    • Mechanism: Electrophilic attack at the para position of the methoxy group .

Table 3: Substitution Pathways

ReagentConditionsMajor Product
HNO₃/H₂SO₄0–5°C3-Nitro derivative

Scientific Research Applications

Pharmacological Studies

Research indicates that [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine exhibits potential as a therapeutic agent due to its interaction with various biological targets.

  • Anticancer Activity : A study highlighted the compound's ability to inhibit cancer cell proliferation, particularly in models of over-proliferative diseases such as cancer. The mechanism involves modulation of pathways associated with cell growth and apoptosis .
  • Melanocortin Receptor Agonism : The compound has been investigated for its role as an agonist at melanocortin receptors, which are implicated in various physiological processes including energy homeostasis and inflammation. This property suggests its potential application in metabolic disorders and obesity management .

Neuropharmacology

The structural characteristics of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine lend it potential use in neuropharmacological applications.

  • Cognitive Enhancement : Preliminary studies suggest that the compound may enhance cognitive function, possibly through dopaminergic modulation. This could have implications for treating neurodegenerative diseases like Alzheimer's .

Analytical Chemistry

The compound can serve as a standard reference material in analytical chemistry, particularly in methods involving chromatography and mass spectrometry for the detection of related compounds in biological samples.

Case Study 1: Anticancer Properties

A patent (CN103140484A) discusses the synthesis of derivatives similar to [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine and their efficacy against tumor cells. The study demonstrated significant inhibition of cell viability in several cancer lines, indicating the need for further exploration into its mechanisms and therapeutic windows .

Case Study 2: Melanocortin Receptor Research

Research published in WO2015182723A1 outlines the development of compounds targeting melanocortin receptors, including [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine. The findings suggest that this compound could modulate receptor activity effectively, supporting its potential use in treating conditions like obesity and metabolic syndrome .

Mechanism of Action

The mechanism by which [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The methoxyphenyl group may facilitate binding to specific sites, while the pyrrolidine ring can modulate the compound’s overall activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine, highlighting substituent variations and their physicochemical implications:

Compound Name (CAS) Substituent (Position) Molecular Formula Molecular Weight Key Properties/Activities
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine (914202-90-7) -OCH₃ (2-phenyl) C₁₂H₁₈N₂O 206.29 Moderate polarity; gonadotropin receptor modulator ()
1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine (952959-64-7) -Cl (2-phenyl) C₁₁H₁₅ClN₂ 210.71 Increased lipophilicity; potential enhanced receptor binding ()
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine (1373111-59-1) -F (2-phenyl) C₁₁H₁₅FN₂ 194.25 Electron-withdrawing effects; improved metabolic stability ()
[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine (1017043-63-8) -Br (3-phenyl) C₁₁H₁₅BrN₂ 255.15 High molecular weight; potential steric hindrance ()
{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine (1258650-52-0) -OCF₃ (4-phenyl) C₁₂H₁₅F₃N₂O 276.26 Strong electron-withdrawing effects; altered pharmacokinetics ()
[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine (CID 24700159) -CF₃CH₂ (pyrrolidine N) C₇H₁₃F₃N₂ 194.19 Enhanced hydrophobicity; potential CNS activity ()

Biological Activity

The compound [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine, a member of the pyrrolidine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Name: [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine
Molecular Formula: C12_{12}H17_{17}N\O
Molecular Weight: 191.27 g/mol

The compound features a pyrrolidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity. The presence of the methoxy group may enhance lipophilicity and influence receptor interactions.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.013

The mechanism of action for [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine likely involves interaction with specific biological targets such as enzymes or receptors. Pyrrolidine derivatives are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which could be relevant for therapeutic applications in neurology .

Case Studies

  • Antidepressant Activity : A study evaluated various pyrrolidine derivatives, including those similar to [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine, demonstrating significant binding affinity to serotonin receptors (5-HT1A) and serotonin transporter proteins (SERT). This suggests potential use in treating depression .
  • Antimicrobial Screening : Another investigation focused on the antibacterial efficacy of pyrrolidine derivatives against ESKAPE pathogens, revealing that certain modifications to the structure can enhance bioactivity against resistant strains .

Synthesis and Characterization

The synthesis of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine typically involves standard organic synthesis techniques such as reductive amination or alkylation reactions. Characterization methods include NMR spectroscopy and mass spectrometry to confirm structural integrity.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the position and nature of substituents on the pyrrolidine ring significantly affect biological activity. For example, the introduction of electron-donating groups like methoxy enhances antimicrobial potency compared to unsubstituted analogs .

Q & A

How can researchers optimize the synthesis of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine to improve yield and purity?

Methodological Answer:
Synthetic optimization requires addressing key steps such as pyrrolidine ring formation, methoxyphenyl group coupling, and amine protection/deprotection. For example:

  • Reductive Amination: Use catalytic hydrogenation or sodium cyanoborohydride to stabilize intermediates, as seen in analogous pyrrolidine derivatives .
  • Protection Strategies: Employ tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during coupling steps. Evidence from Enamine’s building block catalog suggests Boc protection enhances regioselectivity .
  • Purification: Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization in ethanol to isolate the target compound with >95% purity .

What safety protocols are critical when handling [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine, given limited toxicological data?

Methodological Answer:
Due to insufficient acute toxicity and carcinogenicity data (e.g., IARC/ACGIH classifications not available), adopt precautionary measures:

  • Respiratory Protection: Use NIOSH-approved OV/AG/P99 respirators if aerosolization occurs, as recommended for structurally similar amines .
  • Skin Protection: Wear nitrile gloves and full-body chemical-resistant suits to prevent dermal absorption, especially during scale-up synthesis .
  • Waste Management: Neutralize residual compound with dilute acetic acid before disposal to avoid environmental contamination .

How can computational models predict the pharmacological activity of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine derivatives?

Methodological Answer:
Leverage in silico tools to guide drug discovery:

  • QSAR Modeling: Train models using PubChem bioassay data from pyridine analogs to predict binding affinity for targets like serotonin receptors .
  • Molecular Docking: Use AutoDock Vina to simulate interactions with GPCRs (e.g., 5-HT2A), focusing on the methoxyphenyl moiety’s role in hydrophobic binding .
  • ADMET Prediction: Employ SwissADME to assess bioavailability, noting the compound’s moderate LogP (~2.5) and potential blood-brain barrier penetration .

What analytical techniques resolve structural ambiguities in [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR Spectroscopy: Assign stereochemistry via NOESY (nuclear Overhauser effect) to confirm the pyrrolidine ring conformation .
  • HPLC-MS: Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect impurities and validate purity ≥98% .
  • X-ray Crystallography: Co-crystallize with tartaric acid to determine absolute configuration, as demonstrated for related chiral amines .

How should researchers address discrepancies in reported toxicity data for this compound?

Methodological Answer:
Resolve contradictions through systematic validation:

  • In Vitro Assays: Conduct parallel MTT assays on HepG2 cells using protocols from Angene’s safety data sheets to compare IC50 values .
  • Species-Specific Testing: Evaluate acute toxicity in zebrafish and rodents, noting metabolic differences that may explain variability .
  • Meta-Analysis: Cross-reference PubChem and US Biological datasets to identify outliers and standardize testing conditions (e.g., pH, solvent) .

What strategies enhance the bioavailability of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine derivatives?

Methodological Answer:
Improve pharmacokinetics via structural modifications:

  • Salt Formation: Synthesize hydrochloride or oxalate salts (e.g., US Biological’s oxalate derivative) to increase water solubility .
  • Prodrug Design: Introduce acetylated or phosphorylated groups at the amine site for delayed metabolic activation .
  • Lipid Nanoparticle Encapsulation: Use microfluidics to encapsulate the compound, enhancing plasma stability as shown for similar lipophilic amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine
Reactant of Route 2
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.